6-Methylene-4-pregnene-3,20-dione
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Overview
Description
6-Methylene-4-pregnene-3,20-dione has reproductive effect.
Scientific Research Applications
Inhibition of Prostatic Enzymes
6-Methylene-4-pregnene-3,20-dione has been studied for its inhibitory activity on Δ4-3-ketosteroid 5α-reductase, an enzyme linked to prostatic cancer. Research by Petrow et al. (1981) found that derivatives of 6-methylene-4-pregnen-3-one, particularly 17-acetoxy-6-methylene-4-pregnene-3,20-dione (AMPD), showed maximum inhibitory activity and led to irreversible inactivation of this enzyme in the presence of NADPH. This inactivation was not due to metabolic product formation or superoxide via a cytochrome P-450/NADPH pathway, indicating a direct interaction between AMPD and the enzyme (Petrow et al., 1981).
Structural Analysis and Synthesis
The X-ray structure analysis of steroids related to 6-Methylene-4-pregnene-3,20-dione, such as 4-Pregnen-11α-ol-3,20-dione, provides valuable insights into the conformation and bonding of these compounds. Gupta et al. (1994) determined that this compound crystallizes in the orthorhombic space group, with its rings adopting specific conformations and being held together by hydrogen bonds (Gupta et al., 1994).
In terms of synthesis, Kieslich et al. (1971) explored the microbiological oxidation of derivatives of 4-pregnene-3,20-dione, resulting in compounds like 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione. This approach provides an alternative to more challenging chemical methods for obtaining steroidal derivatives (Kieslich et al., 1971).
Enzymatic Transformations and Steroid Metabolism
The enzymatic transformation and metabolism of steroids, including those related to 6-Methylene-4-pregnene-3,20-dione, have been extensively studied. For instance, Hayano et al. (1954) investigated the steroid metabolic activity in ovarian tissue, leading to the identification of various hydroxylated steroids following incubation with beef corpus luteum homogenates (Hayano et al., 1954).
Impact on Cortisol Production
The influence of derivatives of 6-methylene-4-pregnene-3,20-dione on cortisol production has been studied by Robertson et al. (1989). They found that certain antiprostatic steroids, including 6-methylene-4-pregnene-3,20-dione, affected cortisol output by guinea-pig adrenal cells, either stimulating or inhibiting the production depending on the specific compound (Robertson et al., 1989).
properties
CAS RN |
19457-57-9 |
---|---|
Product Name |
6-Methylene-4-pregnene-3,20-dione |
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1 |
InChI Key |
BKWJSCFKITXBBM-NTNOATJHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6-methylene-4-pregnene-3,20-dione 6-methylenepregn-4-ene-3,20-dione 6-methyleneprogesterone LY 207320 LY-207320 LY207320 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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